N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a phenylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the furan ring and the morpholine sulfonyl phenyl group. These intermediates are then coupled through a series of reactions, including amide bond formation. Common reagents used in these reactions include coupling agents like EDCI or DCC, and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in THF.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan ring and morpholine sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to specific sites. This can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(FURAN-2-YL)METHYL]-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE: shares similarities with other compounds containing furan rings and sulfonyl groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan ring and the morpholine sulfonyl group allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c21-18(19-14-16-2-1-11-25-16)8-5-15-3-6-17(7-4-15)26(22,23)20-9-12-24-13-10-20/h1-4,6-7,11H,5,8-10,12-14H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIHDVTRHSNOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCC(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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